N-(furan-2-ylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide
Description
Benzamide Derivatives in Medicinal Chemistry Research
Benzamide derivatives occupy a central role in modern drug discovery due to their structural versatility and broad pharmacological profiles. The benzamide core, characterized by a benzene ring linked to an amide functional group, serves as a foundational scaffold for designing molecules that interact with diverse biological targets. For instance, substituted benzamides have demonstrated efficacy as acetylcholinesterase (AChE) inhibitors, carbonic anhydrase (CA) inhibitors, and antimicrobial agents. The amide group’s hydrogen-bonding capability enhances binding affinity to enzyme active sites, while the aromatic ring facilitates π-π stacking interactions with hydrophobic protein pockets.
Benzoylpiperidine as a Privileged Structure in Drug Development
The benzoylpiperidine motif, which combines a benzamide group with a piperidine ring, exemplifies a "privileged scaffold" in medicinal chemistry. Privileged scaffolds are defined as structural frameworks capable of yielding high-affinity ligands for multiple target families through targeted functionalization. Benzoylpiperidine’s dual functionality—the planar benzamide for target engagement and the piperidine ring for modulating solubility and conformational flexibility—makes it particularly versatile.
This scaffold’s utility is evident in its prevalence across therapeutic areas. For instance, derivatives of 4-(4-methoxypiperidin-1-yl)benzamide have been explored as serotonin receptor modulators and kinase inhibitors. The piperidine ring’s methoxy substitution further enhances metabolic stability, a critical factor in optimizing pharmacokinetic profiles. Comparative analyses of scaffold networks reveal that benzoylpiperidine derivatives exhibit enriched bioactivity in protein families such as G protein-coupled receptors (GPCRs) and nuclear hormone receptors (NHRs), mirroring the target-family privilege observed in biphenyl-tetrazole scaffolds.
Furanylmethyl Moieties in Bioactive Compounds
The furanylmethyl group, a furan ring attached to a methylene linker, is a pharmacophoric element that enhances ligand-receptor interactions through its electron-rich heteroaromatic system. Furan-containing compounds are renowned for their antimicrobial, anti-inflammatory, and anticancer properties. For example, nifuroxazide, a nitrofuran derivative, is a potent antibiotic that inhibits DNA synthesis in Gram-positive bacteria, while dantrolene, a furan-based muscle relaxant, modulates ryanodine receptor activity.
Incorporating furanylmethyl moieties into benzamide scaffolds introduces stereoelectronic effects that can alter binding kinetics. The furan ring’s oxygen atom participates in hydrogen bonding, while its conjugated π-system facilitates charge-transfer interactions. In the case of N-(furan-2-ylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide, the furanylmethyl group likely enhances solubility and bioavailability, as furan derivatives are known to improve membrane permeability compared to purely aromatic systems.
Historical Development and Evolution of Related Scaffolds
The strategic integration of benzamide, piperidine, and furan motifs reflects decades of scaffold optimization in medicinal chemistry. Early work on heterocyclic compounds focused on simple fused-ring systems like benzimidazoles, which were synthesized via condensation of o-phenylenediamine with carbonyl compounds. These studies laid the groundwork for understanding how heteroatom placement influences bioactivity.
The advent of green chemistry techniques, such as microwave-assisted synthesis, enabled efficient production of complex scaffolds like benzimidazole-quinoline hybrids. Concurrently, the concept of "metabolons"—enzyme complexes organized on synthetic scaffolds—emerged, demonstrating how spatial organization of catalytic domains enhances pathway efficiency. For benzamide derivatives, advancements in computational modeling and structure-activity relationship (SAR) studies have allowed precise tuning of substituents to optimize target engagement. Modern approaches now combine traditional heterocyclic chemistry with biomimetic scaffold design, as seen in DNA- and protein-based assembly systems that co-localize enzymes for cascade reactions.
Key Structural Features of this compound
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-22-16-8-10-20(11-9-16)15-6-4-14(5-7-15)18(21)19-13-17-3-2-12-23-17/h2-7,12,16H,8-11,13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXALHQXBLNRRIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide typically involves multiple steps:
Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.
Synthesis of the 4-methoxypiperidine intermediate: This involves the methoxylation of piperidine using methanol and a suitable catalyst.
Coupling reaction: The final step involves coupling the furan-2-ylmethyl intermediate with the 4-methoxypiperidine intermediate in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The methoxypiperidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-(furan-2-ylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide serves as a building block in organic synthesis. Its structure allows for various chemical transformations, including:
- Oxidation : Producing furanones.
- Reduction : Yielding amines.
- Substitution Reactions : Generating various substituted derivatives depending on the nucleophiles used.
Biology
The compound is investigated as a biochemical probe due to its ability to interact with specific molecular targets. The furan ring and methoxypiperidine moiety may modulate enzyme or receptor activity, potentially influencing biological pathways .
Medicine
This compound has shown promise in medicinal chemistry:
- Therapeutic Potential : It is explored for anti-inflammatory and analgesic properties. Research indicates that similar compounds exhibit activity against various diseases, including cancer and neurological disorders.
- Lead Compound Development : Its unique structure makes it a candidate for developing new pharmaceuticals targeting neurological pathways or cancerous growths .
Industry
The compound's unique properties facilitate its use in developing new materials and chemical processes. Its potential applications extend to drug delivery systems and as molecular probes in biochemical research.
Case Study 1: Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies often involve:
- Binding affinity assessments with specific receptors.
- Evaluation of enzymatic activity modulation.
Such studies provide insights into the mechanism of action and potential therapeutic applications of the compound.
Research has demonstrated that the synthesis of this compound typically involves several key steps, including:
- Formation of the furan ring.
- Introduction of the methoxypiperidine moiety.
- Coupling with the benzamide group.
These steps are critical for ensuring the desired biological activity, which may include interactions with specific receptors or enzymes that are relevant to disease pathways.
Summary of Key Applications
| Application Area | Description |
|---|---|
| Chemistry | Building block for complex molecule synthesis; versatile in chemical reactions. |
| Biology | Investigated as a biochemical probe; potential to modulate enzyme/receptor activity. |
| Medicine | Explored for anti-inflammatory and analgesic effects; potential lead compound for pharmaceuticals targeting cancer and neurological disorders. |
| Industry | Used in developing new materials; potential applications in drug delivery systems. |
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide involves its interaction with specific molecular targets. The furan ring and methoxypiperidine moiety may interact with enzymes or receptors, modulating their activity. The benzamide group can form hydrogen bonds with target proteins, influencing their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural differentiators include:
Furan-2-ylmethyl vs.
4-Methoxypiperidin-1-yl vs. Piperazine/Other Heterocycles : Compared to piperazine-containing analogs like CJB 090 () or methylsulfonyl-piperazine derivatives (), the methoxy group in the target compound increases lipophilicity (logP) while maintaining hydrogen-bonding capacity via the ether oxygen .
Benzamide Core Modifications : Simpler benzamides, such as 4-bromo-N-(2-nitrophenyl)benzamide (), lack the heterocyclic substituents, resulting in reduced steric bulk and altered pharmacokinetic profiles .
Physicochemical and Pharmacological Properties
- Bioactivity : While direct data for the target compound is unavailable, structural analogs in and suggest activity in receptor modulation (D3 selectivity) and anti-biofilm applications, respectively .
Receptor Binding and Selectivity
- Dopamine Receptor Comparison : CJB 090 () binds D3 receptors via its piperazine and pyridinyl groups. The target compound’s methoxypiperidine may confer distinct selectivity due to altered steric and electronic profiles .
- Enzyme Inhibition : Compounds with furan-2-ylmethyl groups (e.g., ) inhibit bacterial biofilms, implying the target compound could share similar mechanisms via hydrophobic interactions .
Biological Activity
N-(furan-2-ylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide is a synthetic compound that belongs to the class of benzamides. This compound's structure features a furan moiety, a piperidine ring, and a methoxy group, which may influence its biological properties.
The biological activity of benzamide derivatives often involves interactions with various biological targets, including enzymes and receptors. Compounds similar to this compound have been studied for their potential as:
- Anticancer Agents : Many benzamide derivatives exhibit cytotoxic effects against cancer cell lines by inhibiting tumor growth and inducing apoptosis.
- Antidepressants : Some compounds in this class have shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Antimicrobial Activity : There is evidence that certain benzamide derivatives possess antibacterial and antifungal properties.
Case Studies
- Antitumor Activity : A study on related benzamide compounds demonstrated significant inhibition of cell proliferation in various cancer cell lines, including breast and lung cancer. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
- Neuropharmacological Effects : Research has indicated that piperidine-containing compounds can enhance cognitive functions and exhibit anxiolytic effects in animal models, suggesting potential applications in treating anxiety disorders.
- Herbicidal Properties : Preliminary studies on furan-containing compounds have shown moderate herbicidal activity, indicating that structural modifications can lead to desirable agrochemical properties.
Data Table
The following table summarizes the biological activities reported for similar compounds:
| Compound Name | Activity Type | Target/Mechanism | Reference |
|---|---|---|---|
| N-(furan-2-ylmethyl)-benzamide | Antitumor | Apoptosis induction | [Study 1] |
| 4-(4-methoxypiperidin-1-yl)benzamide | Antidepressant | Serotonin reuptake inhibition | [Study 2] |
| N-(furan-2-ylmethyl)-piperidine | Antimicrobial | Cell wall synthesis inhibition | [Study 3] |
Q & A
Q. What are the recommended synthetic routes and purification methods for N-(furan-2-ylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide?
Answer: The synthesis typically involves a two-step process:
Alkylation : React 4-methoxypiperidine with a furan-2-ylmethyl halide or aldehyde under reductive conditions (e.g., NaBH(OAc)₃) to form the N-alkylated intermediate .
Benzoylation : Treat the intermediate with 4-(4-methoxypiperidin-1-yl)benzoyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) to yield the final compound .
Purification : Use silica gel column chromatography (ethyl acetate/hexane gradients) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate the product. Purity is confirmed by TLC (Rf ~0.4–0.6) and ≥95% HPLC purity .
Q. Which analytical techniques are critical for characterizing this compound?
Answer:
Q. How can researchers evaluate the biological activity of this compound?
Answer:
- In vitro assays : Screen against disease-relevant targets (e.g., Trypanosoma brucei for antiparasitic activity) at concentrations of 1–50 µM. Use ATP-based viability assays (CellTiter-Glo) and IC₅₀ calculations .
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., Z-LY-AMC for caspase-3) .
- Cytotoxicity : Validate selectivity via parallel testing in mammalian cell lines (e.g., HEK-293) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
Answer:
- Solvent selection : Replace DCM with THF to enhance benzoylation efficiency (yield increases from ~50% to >75%) .
- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Temperature control : Maintain 0–5°C during alkylation to minimize side reactions (e.g., over-alkylation) .
- Scale-up : Transition from batch to flow chemistry for improved heat/mass transfer .
Q. What strategies are effective for structure-activity relationship (SAR) analysis?
Answer:
- Analog synthesis : Modify the furan (e.g., thiophene substitution) or piperidine methoxy group (e.g., ethoxy, hydroxyl) to assess activity changes .
- Computational docking : Perform molecular dynamics simulations (AutoDock Vina) to predict binding modes with targets like TRPM8 ion channels .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., benzamide carbonyl) using Schrödinger’s Phase .
Q. How should researchers resolve contradictions in spectral data?
Answer:
- Dynamic NMR : Analyze variable-temperature 1H NMR to distinguish conformational isomers (e.g., piperidine chair-flipping) .
- 2D experiments : Use HSQC and HMBC to assign ambiguous proton-carbon correlations (e.g., furan vs. benzamide signals) .
- Stereochemical analysis : Compare experimental optical rotation ([α]D) with computational predictions (Gaussian 16) for chiral centers .
Q. What methods validate target engagement in cellular models?
Answer:
- Cellular thermal shift assay (CETSA) : Monitor compound-induced protein stabilization (e.g., TRPM8) via western blot .
- SPR/BLI : Measure binding kinetics (ka/kd) using surface plasmon resonance or bio-layer interferometry .
- Knockdown/rescue : Use siRNA to confirm target dependency in phenotypic assays (e.g., apoptosis inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
